molecular formula C8H3Br2F2N B1410458 2,3-Dibromo-4,5-difluorophenylacetonitrile CAS No. 1804939-09-0

2,3-Dibromo-4,5-difluorophenylacetonitrile

Cat. No.: B1410458
CAS No.: 1804939-09-0
M. Wt: 310.92 g/mol
InChI Key: AJJYXZFXJRCURN-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,5-difluorophenylacetonitrile is an organic compound with the molecular formula C8H3Br2F2N It is characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4,5-difluorophenylacetonitrile typically involves the bromination and fluorination of a phenylacetonitrile precursor. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4,5-difluorophenylacetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminophenylacetonitrile derivative, while reduction of the nitrile group would produce an amine .

Scientific Research Applications

2,3-Dibromo-4,5-difluorophenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,3-Dibromo-4,5-difluorophenylacetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3,4-difluorophenylacetonitrile
  • 1,4-Dibromo-2-fluorobenzene
  • 2,3-Dibromo-4,5-dihydroxybenzyl ether

Uniqueness

2,3-Dibromo-4,5-difluorophenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and potential biological activities that similar compounds may not exhibit .

Properties

IUPAC Name

2-(2,3-dibromo-4,5-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F2N/c9-6-4(1-2-13)3-5(11)8(12)7(6)10/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJYXZFXJRCURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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